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Compound of Interest

Compound Name: (S)-JQ-35

Cat. No.: B608253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of the selective

BET (Bromodomain and Extra-Terminal domain) inhibitor, (S)-JQ-35, for its primary target,

Bromodomain-containing protein 4 (BRD4). (S)-JQ-35 is the active S-enantiomer of the widely

studied JQ1 compound. Its interaction with BRD4 is critical for its therapeutic potential in

various diseases, including cancer. This document details the quantitative binding parameters,

the experimental methodologies used for their determination, and the relevant biological

pathways.

Quantitative Binding Affinity Data
The binding affinity of (S)-JQ-35, referred to as (+)-JQ1 in seminal literature, for the two

bromodomains of BRD4 (BD1 and BD2) has been rigorously quantified using multiple

biophysical and biochemical assays. The data consistently demonstrates a high-affinity

interaction.
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Compound Target Domain Assay Method
Affinity Metric
(Value)

Reference

(S)-JQ-35 / (+)-

JQ1
BRD4(1)

Isothermal

Titration

Calorimetry (ITC)

Kd: ~50 nM [1]

BRD4(2)

Isothermal

Titration

Calorimetry (ITC)

Kd: ~90 nM [1]

BRD4(1) AlphaScreen IC50: 77 nM [1][2]

BRD4(2) AlphaScreen IC50: 33 nM [1]

(-)-JQ1 (inactive

enantiomer)
BRD4(1) AlphaScreen

IC50: >10,000

nM
[1][2]

Kd (Dissociation Constant): A measure of the equilibrium between the complex and the

dissociated components; a lower Kd indicates higher binding affinity. IC50 (Half-maximal

Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a

biological process by 50%.

Experimental Protocols
The determination of the binding affinity of (S)-JQ-35 for BRD4 relies on precise and validated

experimental techniques. Below are detailed methodologies for the key assays cited.

Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or

absorbed during a binding event, allowing for the determination of the dissociation constant

(Kd), binding enthalpy (ΔH), and stoichiometry (n).[1]

Methodology:

Protein and Ligand Preparation: Purified recombinant human BRD4 bromodomain (BD1 or

BD2) is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH
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7.5). The (S)-JQ-35 compound is dissolved in the same buffer to ensure a precise match,

minimizing heats of dilution.

Calorimeter Setup: The sample cell of the microcalorimeter is loaded with the BRD4 protein

solution (typically at a concentration of 10-20 µM). The injection syringe is filled with the (S)-
JQ-35 solution at a concentration approximately 10-fold higher than the protein

concentration.

Titration: A series of small, precise injections of the (S)-JQ-35 solution are made into the

sample cell containing the BRD4 protein. The heat change associated with each injection is

measured relative to a reference cell.

Data Analysis: The raw data, a series of heat spikes corresponding to each injection, are

integrated to determine the heat change per mole of injectant. These values are then plotted

against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a

suitable binding model (e.g., a single-site binding model) to calculate the Kd, ΔH, and

stoichiometry of the interaction.[1]

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to measure competitive binding in a high-

throughput format.[1][3][4]

Methodology:

Assay Principle: The assay relies on two types of beads: Donor beads and Acceptor beads.

In this application, a biotinylated histone H4 peptide (the natural ligand) is bound to

Streptavidin-coated Donor beads, and a His-tagged BRD4 bromodomain is bound to Ni-NTA-

coated Acceptor beads. When the BRD4 protein binds to the histone peptide, the beads are

brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet

oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

Competitive Binding: (S)-JQ-35, as a competitor for the acetyl-lysine binding pocket of

BRD4, is introduced into the assay. By binding to BRD4, it displaces the biotinylated histone
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peptide, leading to the separation of the Donor and Acceptor beads. This separation

prevents the energy transfer, resulting in a decrease in the luminescent signal.

Procedure:

A constant, optimized concentration of His-tagged BRD4 bromodomain and biotinylated

histone H4 peptide are incubated together.

Serial dilutions of (S)-JQ-35 are added to the mixture.

Streptavidin-Donor beads and Ni-NTA-Acceptor beads are added, and the mixture is

incubated in the dark.

Data Acquisition and Analysis: The plate is read on an AlphaScreen-capable plate reader.

The resulting signal is plotted against the concentration of (S)-JQ-35. The data is then fitted

to a dose-response curve to determine the IC50 value, which represents the concentration of

(S)-JQ-35 required to inhibit 50% of the BRD4-histone peptide interaction.[1]

Visualizations
Experimental Workflow: Isothermal Titration Calorimetry
(ITC)
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Caption: Isothermal Titration Calorimetry (ITC) workflow for measuring (S)-JQ-35 and BRD4

binding.

BRD4 Signaling Pathway in Transcriptional Regulation
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Caption: BRD4 signaling pathway and the inhibitory action of (S)-JQ-35.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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